

3-(BenzylOxy)azetidine hydrochloride molecular weight and formula

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Compound of Interest

Compound Name: 3-(BenzylOxy)azetidine hydrochloride

Cat. No.: B1521658

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An In-depth Technical Guide to **3-(BenzylOxy)azetidine Hydrochloride** for Advanced Chemical Synthesis

Introduction

The azetidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its ability to confer advantageous physicochemical properties upon drug candidates.^[1] As a saturated four-membered heterocycle, it serves as a bioisostere for various functional groups, often leading to enhanced metabolic stability, improved aqueous solubility, and optimized lipophilicity. Within this class of compounds, **3-(BenzylOxy)azetidine hydrochloride** emerges as a particularly versatile building block for drug discovery and development. Its structure combines the rigid azetidine core with a benzylOxy substituent, which can act as a crucial pharmacophoric element or as a protected hydroxyl group for further synthetic elaboration.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of **3-(BenzylOxy)azetidine hydrochloride**. It delves into its core molecular properties, synthesis, safety protocols, and applications, offering field-proven insights grounded in established chemical principles.

Core Molecular Profile

3-(BenzylOxy)azetidine hydrochloride is a stable, crystalline solid frequently used in the synthesis of complex molecular architectures. Its fundamental properties are essential for

accurate experimental design and execution.

The molecular formula, $C_{10}H_{14}ClNO$, indicates the presence of 10 carbon, 14 hydrogen, 1 chlorine, 1 nitrogen, and 1 oxygen atom.^{[2][3][4][5]} The molecular weight of 199.68 g/mol is a critical parameter for stoichiometric calculations in reaction planning.^{[2][3]}

Table 1: Key Identifiers and Properties

Property	Value	Source(s)
Chemical Name	3-(Benzyl)azetidine hydrochloride	
CAS Number	897019-59-9	[3]
Molecular Formula	$C_{10}H_{14}ClNO$	[2][3][4][5]
Molecular Weight	199.68 g/mol	[2][3]
Physical Form	Powder or Crystals; Solid	[2][5]
Typical Purity	≥95%	[5]

| InChI Key| BQTSSUSLZRYTQB-UHFFFAOYSA-N |^[2] |

Caption: 2D structural representation of **3-(Benzyl)azetidine hydrochloride**.

Physicochemical Properties & Safety Protocols

As a hydrochloride salt, this compound is typically a stable, water-soluble solid, making it convenient for use in a variety of reaction conditions, particularly aqueous media. Proper handling and storage are paramount to ensure its integrity and the safety of laboratory personnel.

Storage & Handling:

- Storage: The compound should be stored at room temperature under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric contaminants.^[3]

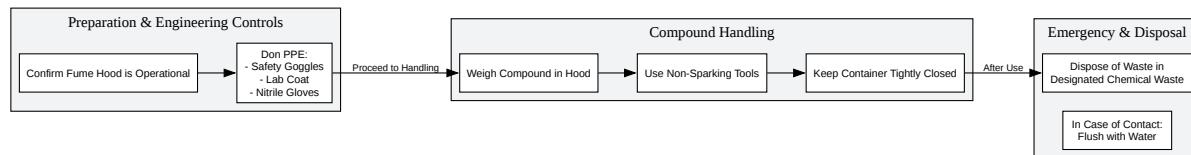
- Handling: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust. [6] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

Safety Data: **3-(BenzylOxy)azetidine hydrochloride** is classified as harmful and an irritant.[5] [7] The associated hazard statements necessitate careful handling to mitigate risks.

Table 2: GHS Hazard and Precautionary Statements

Code	Statement	Classification	Source(s)
H302	Harmful if swallowed.	Acute Toxicity (Oral)	[5][7]
H315	Causes skin irritation.	Skin Irritation	[5][7]
H319	Causes serious eye irritation.	Eye Irritation	[5][7]
H332	Harmful if inhaled.	Acute Toxicity (Inhalation)	[5]
H335	May cause respiratory irritation.	Specific Target Organ Toxicity	[5][7]
P261	Avoid breathing dust/fume/gas/mist/vapors/spray.	Prevention	[5]
P280	Wear protective gloves/protective clothing/eye protection/face protection.	Prevention	

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Response | |



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Caption: Safe handling workflow for **3-(Benzyl)azetidine hydrochloride**.

Synthesis & Mechanistic Insights

The synthesis of **3-(Benzyl)azetidine hydrochloride** typically involves a multi-step process starting from more readily available precursors. A common and logical approach involves the benzylation of a protected 3-hydroxyazetidine derivative, followed by deprotection and salt formation.

Plausible Synthetic Pathway: The synthesis often begins with 1-benzyl-3-hydroxyazetidine, which can be prepared from the reaction of benzylamine and epichlorohydrin.^[8] The hydroxyl group is then etherified, and the N-benzyl protecting group is subsequently removed via hydrogenolysis before final conversion to the hydrochloride salt.

Causality in Experimental Design:

- **Choice of Base (e.g., NaH):** A strong base like sodium hydride is used for the Williamson ether synthesis step. It is highly effective at deprotonating the hydroxyl group of 3-hydroxyazetidine, forming a potent nucleophilic alkoxide that readily reacts with benzyl bromide.
- **Protecting Group Strategy:** The N-benzyl group is a common choice for protecting the azetidine nitrogen. It is stable under the basic conditions of the etherification but can be cleanly removed under neutral conditions via catalytic hydrogenation (e.g., using Pd/C), which will not cleave the benzyl ether.

- Salt Formation: The final step involves treating the free base with hydrochloric acid (often as a solution in a solvent like ether or dioxane). This converts the basic nitrogen into a stable, crystalline, and easily handled hydrochloride salt.

Experimental Protocol: Synthesis of **3-(Benzyl)azetidine hydrochloride**

- Step 1: Benzylation of 1-(Diphenylmethyl)-3-hydroxyazetidine.
 - To a stirred solution of 1-(diphenylmethyl)-3-hydroxyazetidine in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise.
 - Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
 - Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq.) dropwise.
 - Stir the reaction at room temperature for 12-16 hours, monitoring by TLC for the disappearance of starting material.
 - Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(diphenylmethyl)-3-(benzyloxy)azetidine.
- Step 2: Deprotection and Salt Formation.
 - Dissolve the crude product from Step 1 in methanol.
 - Add palladium on carbon (10 wt. %) to the solution.
 - Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously for 16-24 hours.
 - Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

- Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in diethyl ether and add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation is complete.
- Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford **3-(BenzylOxy)azetidine hydrochloride** as a white solid.



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Caption: High-level synthetic workflow for **3-(BenzylOxy)azetidine hydrochloride**.

Analytical Characterization

Confirming the identity and purity of the final product is a critical, self-validating step in any synthesis. Standard spectroscopic methods are employed for this purpose.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are the primary tools for structural elucidation. The ^1H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzyl group (typically ~ 7.3 ppm), a singlet for the benzylic CH_2 protons (~ 4.5 ppm), and multiplets for the azetidine ring protons.
- Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight. For the free base ($\text{C}_{10}\text{H}_{13}\text{NO}$), the expected monoisotopic mass is 163.10 g/mol .^[9]
- Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the C-O-C stretch of the ether and the N-H stretches of the protonated amine.

Table 3: Predicted ^1H NMR Chemical Shifts

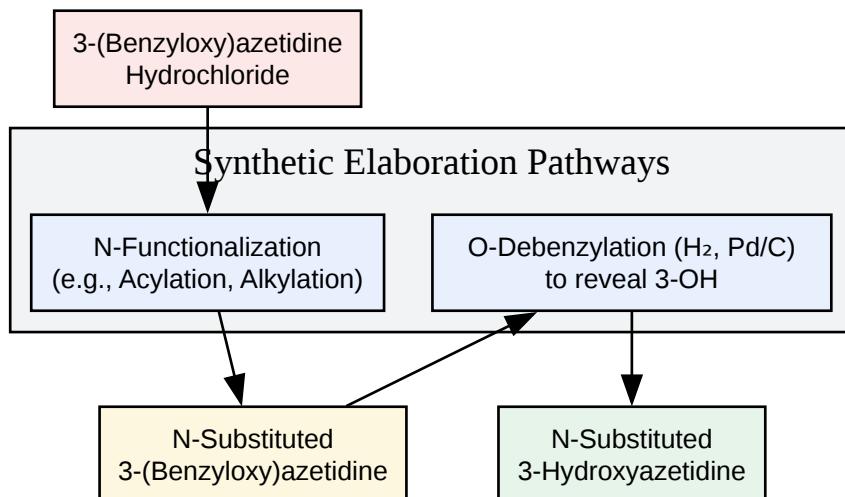
Protons	Predicted Shift (ppm)	Multiplicity	Integration
Phenyl (Ar-H)	7.25 - 7.40	m	5H
Benzyllic (O-CH ₂ -Ph)	~4.5	s	2H
Azetidine (CH-O)	~4.2	m	1H
Azetidine (CH ₂)	3.5 - 3.9	m	4H

| Amine (NH₂⁺) | Broad | s | 2H |

Applications in Drug Discovery

3-(Benzyl)azetidine hydrochloride is a valuable intermediate due to the distinct roles its structural components can play in a drug molecule.

- As a Scaffold: The azetidine ring provides a rigid, three-dimensional exit vector that can orient substituents in a defined space, which is crucial for optimizing binding interactions with biological targets.
- As a Protected Hydroxyl Group: The benzyl group serves as a stable protecting group for a 3-hydroxyazetidine core. The benzyl ether can be cleaved under reductive conditions at a later stage in a synthetic sequence to unmask a hydroxyl group, which can then be used for further functionalization or as a key hydrogen bond donor.
- Pharmacophoric Contribution: The entire benzyl-azetidine moiety can be incorporated as a key part of a pharmacophore, contributing to target affinity through hydrophobic and polar interactions.



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Caption: Role as a versatile intermediate in multi-step synthesis.

Conclusion

3-(Benzylxy)azetidine hydrochloride is a high-value chemical building block with a well-defined molecular profile and established handling protocols. Its utility is rooted in the unique structural and chemical properties of the azetidine ring combined with the versatility of the benzylxy group. A thorough understanding of its synthesis, properties, and safety requirements, as detailed in this guide, empowers researchers to effectively leverage this compound in the design and execution of innovative drug discovery programs.

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